molecular formula C5H4ClNO3 B2804023 3-(Chloromethyl)-1,2-oxazole-4-carboxylic acid CAS No. 2219371-77-2

3-(Chloromethyl)-1,2-oxazole-4-carboxylic acid

Cat. No.: B2804023
CAS No.: 2219371-77-2
M. Wt: 161.54
InChI Key: IYLNNSXLQJPOPP-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that features an oxazole ring substituted with a chloromethyl group at the 3-position and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-1,2-oxazole-4-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the chloromethyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a nitrile oxide with a suitable dipolarophile can yield the oxazole ring . The chloromethyl group can be introduced via chloromethylation reactions, often using reagents like chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce waste. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azide, thiocyanate, or methoxy derivatives of the oxazole compound .

Mechanism of Action

The mechanism by which 3-(Chloromethyl)-1,2-oxazole-4-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The oxazole ring can interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Chloromethyl)-1,2-oxazole-4-carboxylic acid is unique due to the presence of both the oxazole ring and the chloromethyl group, which confer distinct reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and its potential as a precursor to bioactive molecules make it a valuable compound in research and industry.

Biological Activity

3-(Chloromethyl)-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a chloromethyl group attached to an oxazole ring with a carboxylic acid functional group. This unique arrangement contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . In vitro studies have shown that it can inhibit the growth of various bacterial strains. The compound's mechanism may involve interference with bacterial cell wall synthesis or enzyme inhibition, although specific targets remain to be fully elucidated.

Anticancer Activity

The compound has also been investigated for its anticancer potential . A study demonstrated that derivatives of 1,2-oxazole compounds exhibit significant cytotoxicity against several cancer cell lines, including HeLa (cervical cancer), CaCo-2 (colon cancer), and others. For instance, modifications to the oxazole ring have led to compounds with IC50 values in the low micromolar range against these cell lines .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may interact with various enzymes, modulating their activity and leading to altered metabolic pathways.
  • Apoptosis Induction : Some studies suggest that it can induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest .

Study on Anticancer Activity

A notable case study evaluated a series of oxazole derivatives for their anticancer properties. Among these, one derivative showed an IC50 value of approximately 19.56 µM against fibrosarcoma cells (HT-1080), indicating promising anticancer activity. The study utilized molecular docking techniques to predict interactions with target proteins involved in cancer progression .

Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against clinical isolates of bacteria. The compound demonstrated moderate to good activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Comparative Analysis

To better understand the biological activity of this compound compared to related compounds, a summary table is provided below:

Compound NameAntimicrobial ActivityAnticancer ActivityIC50 (µM)
This compoundModerateYesVaries
Derivative A (modified oxazole)HighYes19.56
Derivative B (related compound)LowYes>50

Properties

IUPAC Name

3-(chloromethyl)-1,2-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO3/c6-1-4-3(5(8)9)2-10-7-4/h2H,1H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLNNSXLQJPOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NO1)CCl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219371-77-2
Record name 3-(chloromethyl)-1,2-oxazole-4-carboxylic acid
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